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Compound of Interest |
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Compound Name:
oxime
CAS No.: 1122-26-5
Cat. No.: B224142
- 7

Stereochemical Dynamics, Synthesis, and Beckmann Rearrangement Protocols

Executive Summary

(12)-2-methylcyclohexanone oxime (CAS 1122-26-5) is the syn-methyl stereocisomer of the
oxime derivative of 2-methylcyclohexanone. While often encountered as a mixture with its
thermodynamically more stable (E)-isomer, the (Z)-isomer possesses distinct steric and
electronic properties that dictate its reactivity—most notably in the Beckmann rearrangement.
This guide provides a rigorous examination of its physicochemical identity, synthesis, and the
stereospecific mechanisms that govern its transformation into valuable lactam intermediates
(e.g., 3-methyl-e-caprolactam).

Chemical Identity & Stereochemistry[1][2][3]

The designation "(12)" refers to the configuration of the C=N double bond. In oxime
nomenclature, the stereochemistry is defined by the priority of the groups attached to the imine
carbon (C1) relative to the hydroxyl group on the nitrogen.

o |[UPAC Name: (Z2)-N-(2-methylcyclohexylidene)hydroxylamine

e CAS Number: 1122-26-5 (Often used generically; specific stereochemistry requires
validation)[1]
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e Molecular Formula: C

H
NO[1]

e Molecular Weight: 127.19 g/mol [2]

Stereochemical Definition (E vs. Z)

The stereoselectivity of downstream reactions depends entirely on the geometric relationship
between the hydroxyl group and the migrating carbon substituent.
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Critical Insight: The (E)-isomer is typically the major product (approx. 80-90%) in
thermodynamic equilibrium due to steric repulsion between the oxime hydroxyl and the
equatorial 2-methyl group in the (Z)-isomer. Accessing the (Z)-isomer often requires kinetic

control or specific separation techniques.

Physical & Spectroscopic Data[1][3][5][6][7]1[8][9]
Physicochemical Properties[1][3][4][5][6][10][11][12][13]
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Appearance: Colorless to pale yellow oil or low-melting solid (isomer dependent).

Boiling Point: 218.1°C (at 760 mmHg)

Density: 1.08 g/cm3[1]

Solubility: Soluble in ethanol, methanol, DCM, and diethyl ether; sparingly soluble in water.

NMR Characterization

Nuclear Magnetic Resonance is the primary tool for distinguishing the (Z) and (E) isomers. The
proximity of the hydroxyl group to the C2-methyl group in the (2)-isomer induces specific
shielding/deshielding effects.[3]

Table 1: 1H NMR Chemical Shift Diagnostics (CDCI

, 400 MHz)

Nucleus (12)-Isomer (Syn) (1E)-Isomer (Anti) Mechanistic Note

The syn hydroxyl
group exerts a
C2-CH -
0 1.20 ppm (d) 0 1.10 ppm (d) deshielding effect on
the proximal methyl

protons.

) ) The methine proton is
Multiplet, downfield ) i )
C2-H hift Multiplet, upfield sterically compressed
shi
in the Z-form.

Exchangeable; shift
0 ~9.0 - 10.0 ppm ) _
N-OH 4 ~9.0 - 10.0 ppm varies with
(broad) _
concentration/solvent.

Table 2: 13C NMR Chemical Shift Diagnostics
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Carbon (1Z)-lIsomer (Syn) (1E)-Isomer (Anti)
C2-CH ~16-17 ppm ~17-18 ppm
C1 (C=N) ~160-162 ppm ~160-162 ppm

Synthesis & Preparation Protocol
Reaction Principle

The synthesis involves the condensation of 2-methylcyclohexanone with hydroxylamine
hydrochloride.[1] To maximize the yield of the oxime, the pH is buffered (typically with sodium
acetate) to prevent the protonation of the nucleophilic nitrogen of hydroxylamine.

Protocol: Synthesis of 2-Methylcyclohexanone Oxime
(E/Z Mixture)

Reagents:

o 2-Methylcyclohexanone (1.0 eq, 11.2 g, 100 mmol)

o Hydroxylamine hydrochloride (1.2 eq, 8.3 g, 120 mmol)
e Sodium Acetate (1.5 eq, 12.3 g, 150 mmol)

e Solvent: Ethanol/Water (3:1 v/v, 100 mL)

Step-by-Step Workflow:

o Preparation: Dissolve Hydroxylamine HCI and Sodium Acetate in the water/ethanol mixture
in a 250 mL round-bottom flask. Ensure complete dissolution to generate free hydroxylamine
in situ.

» Addition: Cool the solution to 0°C in an ice bath. Add 2-methylcyclohexanone dropwise over
20 minutes to control the exotherm.

o Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80-85°C) for 2-4 hours.
Monitor consumption of ketone by TLC (Eluent: 20% EtOAc/Hexane).
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o Workup: Evaporate the bulk of the ethanol under reduced pressure. Dilute the aqueous
residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

« Purification: Dry the combined organic layers over anhydrous MgSO

, filter, and concentrate in vacuo.

o Result: A viscous oil or semi-solid containing a mixture of (E) and (Z) isomers.

e Isomer Enrichment (Optional): Fractional crystallization from hexane/ether at low
temperature (-20°C) can enrich the solid fraction, though column chromatography (Silica gel,
gradient elution) is required for rigorous separation.

Pathway Visualization

Nucleophilic - H20

NH20H-HCI ___p| 2-Methylcyclohexanone Attack | Tetrahedral (Dehydration) _ | 2-Methylcyclohexanone Oxime
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Click to download full resolution via product page
Figure 1: Condensation pathway for oxime generation.

Reactivity: The Beckmann Rearrangement

The defining reaction of (1Z)-2-methylcyclohexanone oxime is the acid-catalyzed Beckmann
rearrangement. The reaction is stereospecific, meaning the geometry of the starting material
dictates the regiochemistry of the product.

Mechanism & Regioselectivity

The rearrangement proceeds via the migration of the alkyl group anti-periplanar to the leaving
group (the protonated or activated hydroxyl).

o For the (1Z)-Isomer: The C6-methylene group is anti to the hydroxyl.

o Migration: C6 migrates to Nitrogen.
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o Ring Expansion: The 6-membered ring becomes a 7-membered lactam.

o Product: The methyl group remains on the carbon adjacent to the carbonyl (C3 of the
lactam ring).

o ldentity:3-Methyl-hexahydro-2H-azepin-2-one (3-Methyl-e-caprolactam).
e For the (1E)-Isomer: The C2-methine group (bearing the methyl) is anti to the hydroxyl.
o Migration: C2 migrates to Nitrogen.

o Product: The methyl group ends up on the carbon adjacent to the nitrogen (C7 of the
lactam ring).

o ldentity:7-Methyl-hexahydro-2H-azepin-2-one (7-Methyl-e-caprolactam).
Experimental Protocol: Beckmann Rearrangement
Reagents:

* (1Z)-2-Methylcyclohexanone oxime (1.0 g, crude or purified)
e Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCI

) in Ether

e |ce water

Procedure (PPA Method):

Heat Polyphosphoric Acid (10 g) to 60°C.

Add the oxime (1.0 g) in small portions with vigorous stirring. The reaction is exothermic;
maintain temperature between 90-100°C.

Stir for 30 minutes until the reaction is complete.

Quench: Pour the reaction mixture onto 50 g of crushed ice. Neutralize with saturated Na
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CO
solution to pH 8.

o Extraction: Extract with Chloroform (3 x 20 mL). Dry and concentrate.

¢ Analysis: Analyze by GC-MS or NMR to determine the ratio of 3-methyl vs. 7-methyl
caprolactam, which directly correlates to the starting Z/E ratio.

Mechanistic Visualization
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Figure 2: Stereospecific pathways of the Beckmann Rearrangement.

Safety & Handling
e Hazards: Oximes can decompose violently if heated with strong acids (e.g., H
SO

) without careful temperature control. Thermal runaway is a risk during the rearrangement
step.

o Toxicity: Irritating to eyes, respiratory system, and skin. Potential for skin sensitization.
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» Storage: Store below 30°C in a tightly sealed container, away from oxidizing agents.
Hygroscopic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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